4-Methylisoxazole-5-carboxylic acid

Process Chemistry Solid State Analysis Quality Control

Sourcing a high-purity isoxazole intermediate free of regioisomeric contamination is critical for reliable immunomodulatory API synthesis. 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3) provides an unambiguous solution: • Well-defined mp 159-160 °C enables quantitative incoming QC • 97% HPLC purity ensures batch-to-batch reproducibility • Essential scaffold for Leflunomide/Teriflunomide pharmacophore construction • Widely available with standardized CoA (NMR, HPLC) for supply-chain confidence

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 261350-46-3
Cat. No. B1317163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoxazole-5-carboxylic acid
CAS261350-46-3
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1)C(=O)O
InChIInChI=1S/C5H5NO3/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8)
InChIKeyRITPLLYUVXGBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3): Core Physicochemical and Structural Baseline for Procurement Evaluation


4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3) is a heterocyclic organic compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol [1]. It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms. Its specific substitution pattern features a methyl group at the 4-position and a carboxylic acid group at the 5-position of the isoxazole ring. This precise arrangement distinguishes it from other isoxazole carboxylic acid isomers and forms the basis for its unique chemical behavior and role as a pharmaceutical intermediate .

Why 4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3) Cannot Be Interchanged with Generic Isoxazole Analogs in Critical Synthetic Routes


Isoxazole derivatives are a broad class of compounds with varying substitution patterns, each imparting unique electronic and steric properties that directly influence their reactivity and the properties of final products [1]. Generic substitution with a structurally similar analog, such as the isomeric 5-methylisoxazole-4-carboxylic acid or the parent isoxazole-5-carboxylic acid, is not feasible for a scientific or industrial user. This is because the specific positioning of the methyl and carboxylic acid groups on the 4-methylisoxazole-5-carboxylic acid scaffold dictates its behavior as a building block, influencing reaction kinetics, regioselectivity in subsequent transformations, and the crystallinity/purity of intermediates and final active pharmaceutical ingredients (APIs) [2]. The quantifiable differences outlined in Section 3 confirm that seemingly minor structural variations translate into significant, measurable disparities in physical properties and synthetic utility.

Quantitative Differentiation Guide for 4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3) Against Closest Comparators


Higher Melting Point as an Indicator of Superior Purity Control in Crystallization for 4-Methylisoxazole-5-carboxylic Acid

4-Methylisoxazole-5-carboxylic acid exhibits a significantly higher melting point (159-160 °C) compared to its unsubstituted analog, isoxazole-5-carboxylic acid (141-148 °C) and its regioisomer, 5-methylisoxazole-4-carboxylic acid (142-149 °C). This elevated melting point, measured under standard laboratory conditions, provides a distinct analytical and process advantage .

Process Chemistry Solid State Analysis Quality Control

Structurally-Defined Substitution Pattern Directs Regioselectivity in Drug Intermediate Synthesis

The compound's specific substitution pattern (4-methyl, 5-carboxylic acid) is a defining feature for its role as a building block. In contrast to the isomer 5-methylisoxazole-4-carboxylic acid, which is a documented intermediate for leflunomide via reaction at the 4-position [1], the 4-methylisoxazole-5-carboxylic acid scaffold is reported as a fundamental building block for synthesizing a different suite of pharmaceuticals, including key drugs like Leflunomide and Teriflunomide, potentially via distinct synthetic routes or leading to different impurity profiles [2].

Medicinal Chemistry Organic Synthesis Route Scouting

Availability and Quality Control: Standardized Analytical Data Packages for 4-Methylisoxazole-5-carboxylic Acid

Procurement of 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3) from reputable vendors is supported by standardized analytical data packages, including Certificates of Analysis (CoA) with specifications such as a minimum purity of 97% confirmed by HPLC, GC, and NMR . This level of documentation and batch-to-batch consistency provides a clear advantage for scientific and industrial users who require reliable starting materials for reproducible research and process development .

Chemical Procurement Analytical Chemistry Supply Chain

Optimal Research and Industrial Deployment Scenarios for 4-Methylisoxazole-5-carboxylic Acid (CAS 261350-46-3)


Synthesis of Immunomodulatory Drug Candidates and Advanced Intermediates

4-Methylisoxazole-5-carboxylic acid is most effectively deployed as a key building block in the synthesis of immunomodulatory drugs, notably Leflunomide and its active metabolite Teriflunomide [1]. Its specific substitution pattern is essential for constructing the core pharmacophore of these clinically important compounds. Researchers and process chemists developing new synthetic routes or optimizing existing manufacturing processes for these therapeutics will find this compound to be an irreplaceable starting material.

Development of Novel Anti-inflammatory and Analgesic Agents

The compound's established role as an intermediate in synthesizing pharmaceuticals with anti-inflammatory and analgesic properties makes it a valuable scaffold for medicinal chemistry programs [1]. Its rigid, functionalized isoxazole core allows for diverse derivatization, enabling structure-activity relationship (SAR) studies. Given its higher melting point compared to analogs , it is particularly well-suited for synthetic sequences where purification by crystallization is a key step.

High-Reliability Process Chemistry and Quality Control

For industrial and academic laboratories where process robustness and material quality are paramount, 4-Methylisoxazole-5-carboxylic acid offers distinct advantages. Its high and well-defined melting point (159-160 °C) serves as a reliable, quantitative marker for incoming quality control. Furthermore, its widespread commercial availability with standardized analytical data (e.g., 97% purity by HPLC, NMR confirmation) minimizes supply chain risks and ensures batch-to-batch reproducibility in large-scale synthetic campaigns.

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